1'-nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
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Overview
Description
1’-Nicotinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a complex organic compound that features a spirocyclic structure. This compound is of significant interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and materials science. The spirocyclic framework, which includes both isobenzofuran and piperidine moieties, contributes to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-nicotinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one typically involves a multi-step process. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . This method yields various derivatives of spiro-isobenzofuran compounds in good to high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1’-Nicotinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-Nicotinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying sigma receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and neuroprotective effects.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1’-nicotinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one involves its interaction with specific molecular targets, such as sigma receptors. These receptors are implicated in various physiological processes, including cell signaling and neuroprotection . The compound’s spirocyclic structure allows it to bind effectively to these targets, modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
- Spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones
- Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones
Uniqueness: 1’-Nicotinoyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is unique due to its combination of isobenzofuran and piperidine moieties, which confer distinct chemical and biological properties. Unlike other spirocyclic compounds, it has shown potential as a fluorescent probe and therapeutic agent, highlighting its versatility and importance in scientific research .
Properties
IUPAC Name |
1'-(pyridine-3-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-16(13-4-3-9-19-12-13)20-10-7-18(8-11-20)15-6-2-1-5-14(15)17(22)23-18/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGCGKUWYJPLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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